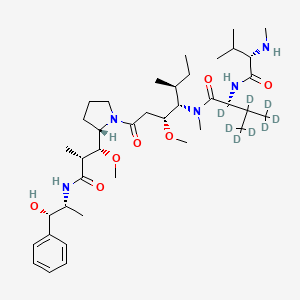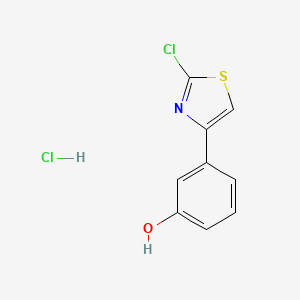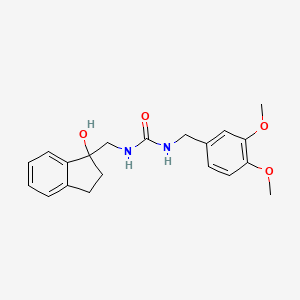![molecular formula C17H14ClN3O2S B2491921 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide CAS No. 864859-16-5](/img/structure/B2491921.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide" belongs to a class of compounds with potential interest in various fields of chemistry and pharmacology due to its structural complexity and functional groups. The compound incorporates elements such as acetyl, cyano, and chlorobenzamide groups attached to a tetrahydrothieno[2,3-c]pyridin ring, indicating its potential for a wide range of chemical reactions and biological activities.
Synthesis Analysis
Synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds and employing conditions that introduce functional groups selectively. For instance, compounds with structural similarities are often synthesized through reactions involving acetylenes and 1,2,4,5-tetrazines under microwave conditions, demonstrating the possibility of accelerating such cycloadditions significantly (Hoogenboom et al., 2006)(Hoogenboom, 2006).
Molecular Structure Analysis
The molecular and crystal structure of similar thieno[2,3-b]pyridine derivatives has been elucidated using X-ray diffraction, showing specific features like crystal packing and molecular geometry (Lysov et al., 2000)(Lysov, 2000). These studies provide insights into the arrangement and interactions within the crystal lattice, important for understanding the compound's physical properties.
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore the functionality of the pyridine ring and its interactions with other substituents. For example, targeted synthesis techniques have been used to introduce formyl and chloro groups onto thieno[2,3-b]pyridine derivatives, showcasing the compound's reactivity and potential for further functionalization (Abdelwahab et al., 2017)(Abdelwahab, 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A variety of pyridine derivatives, including structures similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide, have been synthesized and tested for various biological activities. Some compounds have shown significant insecticidal, antimicrobial, and antitumor activities. For instance, derivatives have been evaluated against cowpea aphid, demonstrating insecticidal activity that surpasses some commercial insecticides (Bakhite et al., 2014). Additionally, specific derivatives have been synthesized with the aim of exploring their antitumor and antimicrobial activities, revealing some compounds with promising results (El‐Sayed et al., 2011).
Chemical Synthesis and Applications
- The chemical synthesis of such compounds involves complex reactions to yield new heterocyclic structures that could serve as key intermediates for further chemical transformations. These synthetic pathways are crucial for developing novel compounds that could be tested for various pharmacological properties. For example, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines showcases the intricate synthetic strategies employed to create potentially bioactive molecules (Dotsenko et al., 2003).
Antitubulin Agents and Antiproliferative Activity
- Research has led to the discovery of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold showing significant antiproliferative activity on cancer cell lines. These compounds act as antitubulin agents, inhibiting cancer cell growth and inducing apoptosis in a selective manner against cancer cells without affecting normal human cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Romagnoli et al., 2020).
Propriétés
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWCUUDKUHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

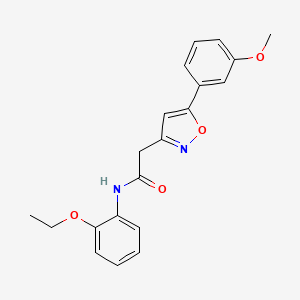
![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)
![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
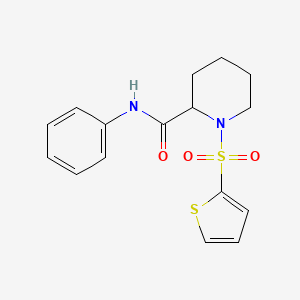
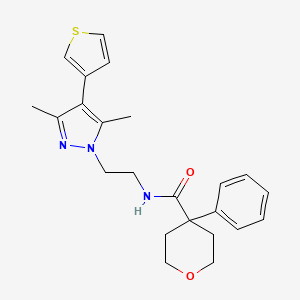
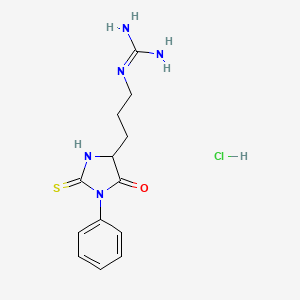

![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
